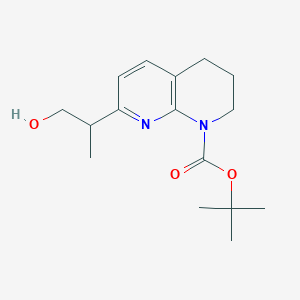
Tert-butyl 7-(1-hydroxypropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 7-(1-hydroxypropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyridine core and a tert-butyl ester group. The presence of the hydroxypropan-2-yl group adds to its chemical reactivity and potential utility in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 7-(1-hydroxypropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common approach is to start with the naphthyridine core, which can be functionalized through various chemical reactions to introduce the tert-butyl ester and hydroxypropan-2-yl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 7-(1-hydroxypropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The naphthyridine core can be reduced under specific conditions to yield dihydro or tetrahydro derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropan-2-yl group may yield ketones, while reduction of the naphthyridine core can produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 7-(1-hydroxypropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of Tert-butyl 7-(1-hydroxypropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate involves its interaction with molecular targets and pathways within biological systems. The hydroxypropan-2-yl group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The naphthyridine core may interact with nucleic acids, affecting gene expression and cellular processes. The exact molecular targets and pathways depend on the specific biological context and the compound’s derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl (1-hydroxypropan-2-yl)carbamate: This compound shares the tert-butyl and hydroxypropan-2-yl groups but lacks the naphthyridine core.
Tert-butyl 7-(1-hydroxypropan-2-yl)-1,2,3,4-tetrahydroquinoline-1-carboxylate: Similar structure but with a tetrahydroquinoline core instead of naphthyridine.
Uniqueness
Tert-butyl 7-(1-hydroxypropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is unique due to its naphthyridine core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with biological molecules and provides a versatile platform for further functionalization and derivatization.
Eigenschaften
Molekularformel |
C16H24N2O3 |
|---|---|
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
tert-butyl 7-(1-hydroxypropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-11(10-19)13-8-7-12-6-5-9-18(14(12)17-13)15(20)21-16(2,3)4/h7-8,11,19H,5-6,9-10H2,1-4H3 |
InChI-Schlüssel |
OMGBNYIJPQDEOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CO)C1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



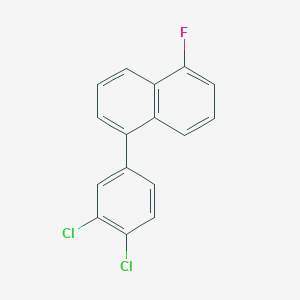
![(4R)-1-(Benzyloxy)-4-[(2,4,5-trifluorophenyl)methyl]azetidin-2-one](/img/structure/B11833567.png)
![(1R,6S)-3-(4-methylbenzenesulfonyl)-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833575.png)
![Methyl 3-(4-(difluoromethyl)-2-ethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoate](/img/structure/B11833578.png)

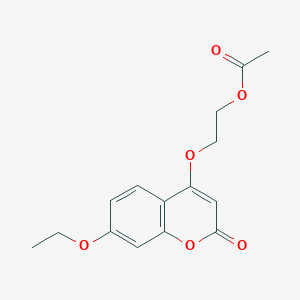
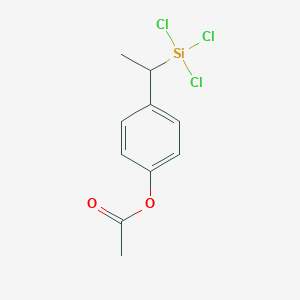

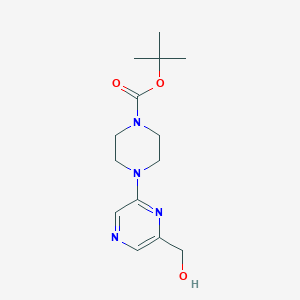
![[(5-Bromoquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11833613.png)

![methyl (2S,3S,4S,5R,6R)-6-(((1R,3R,4R,5S)-3-acetoxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl)oxy)-3-(((2R,3R,4R,5S,6R)-6-(acetoxymethyl)-3-azido-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-yl)oxy)-4,5-bis(benzyloxy)tetrahydro-2H-pyran-2-carboxylate](/img/structure/B11833621.png)
![(2S,3R)-2-(2-bromophenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-(trifluoromethyl)-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11833639.png)
